Cas no 2227736-78-7 ((3S)-3-hydroxy-3-3-(1H-1,2,3,4-tetrazol-5-yl)phenylpropanoic acid)

(3S)-3-hydroxy-3-3-(1H-1,2,3,4-tetrazol-5-yl)phenylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- (3S)-3-hydroxy-3-3-(1H-1,2,3,4-tetrazol-5-yl)phenylpropanoic acid
- (3S)-3-hydroxy-3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]propanoic acid
- 2227736-78-7
- EN300-1770978
-
- インチ: 1S/C10H10N4O3/c15-8(5-9(16)17)6-2-1-3-7(4-6)10-11-13-14-12-10/h1-4,8,15H,5H2,(H,16,17)(H,11,12,13,14)/t8-/m0/s1
- InChIKey: YQDDDHJZYKIYQS-QMMMGPOBSA-N
- ほほえんだ: O[C@@H](CC(=O)O)C1C=CC=C(C2N=NNN=2)C=1
計算された属性
- せいみつぶんしりょう: 234.07529019g/mol
- どういたいしつりょう: 234.07529019g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 112Ų
- 疎水性パラメータ計算基準値(XlogP): -0.2
(3S)-3-hydroxy-3-3-(1H-1,2,3,4-tetrazol-5-yl)phenylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1770978-0.05g |
(3S)-3-hydroxy-3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]propanoic acid |
2227736-78-7 | 0.05g |
$1537.0 | 2023-09-20 | ||
Enamine | EN300-1770978-5.0g |
(3S)-3-hydroxy-3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]propanoic acid |
2227736-78-7 | 5g |
$5304.0 | 2023-06-03 | ||
Enamine | EN300-1770978-0.5g |
(3S)-3-hydroxy-3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]propanoic acid |
2227736-78-7 | 0.5g |
$1757.0 | 2023-09-20 | ||
Enamine | EN300-1770978-1g |
(3S)-3-hydroxy-3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]propanoic acid |
2227736-78-7 | 1g |
$1829.0 | 2023-09-20 | ||
Enamine | EN300-1770978-1.0g |
(3S)-3-hydroxy-3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]propanoic acid |
2227736-78-7 | 1g |
$1829.0 | 2023-06-03 | ||
Enamine | EN300-1770978-10.0g |
(3S)-3-hydroxy-3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]propanoic acid |
2227736-78-7 | 10g |
$7866.0 | 2023-06-03 | ||
Enamine | EN300-1770978-0.1g |
(3S)-3-hydroxy-3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]propanoic acid |
2227736-78-7 | 0.1g |
$1610.0 | 2023-09-20 | ||
Enamine | EN300-1770978-0.25g |
(3S)-3-hydroxy-3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]propanoic acid |
2227736-78-7 | 0.25g |
$1683.0 | 2023-09-20 | ||
Enamine | EN300-1770978-2.5g |
(3S)-3-hydroxy-3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]propanoic acid |
2227736-78-7 | 2.5g |
$3585.0 | 2023-09-20 | ||
Enamine | EN300-1770978-10g |
(3S)-3-hydroxy-3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]propanoic acid |
2227736-78-7 | 10g |
$7866.0 | 2023-09-20 |
(3S)-3-hydroxy-3-3-(1H-1,2,3,4-tetrazol-5-yl)phenylpropanoic acid 関連文献
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
2. Back matter
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
10. Back matter
(3S)-3-hydroxy-3-3-(1H-1,2,3,4-tetrazol-5-yl)phenylpropanoic acidに関する追加情報
Introduction to (3S)-3-hydroxy-3-(1H-1,2,3,4-tetrazol-5-yl)phenylpropanoic Acid (CAS No. 2227736-78-7)
Compound with the chemical name (3S)-3-hydroxy-3-(1H-1,2,3,4-tetrazol-5-yl)phenylpropanoic acid (CAS No. 2227736-78-7) represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This compound has garnered considerable attention due to its unique structural features and promising biological activities. The presence of a tetrazole moiety in its molecular structure is particularly noteworthy, as tetrazole derivatives are well-known for their diverse pharmacological properties.
The synthesis and characterization of this compound have been extensively studied in recent years. The stereochemistry of the (3S) configuration at the chiral center plays a crucial role in determining its biological efficacy. Advanced synthetic methodologies have been employed to achieve high enantiomeric purity, ensuring that the pharmacological properties are optimized. The use of chiral auxiliaries and asymmetric catalysis has been instrumental in facilitating the synthesis of this complex molecule.
One of the most compelling aspects of this compound is its potential application in the treatment of various neurological disorders. Recent studies have highlighted the role of tetrazole derivatives in modulating neurotransmitter systems, particularly those involving serotonin and dopamine. The phenylpropanoic acid moiety further enhances its bioactivity by contributing to receptor binding affinity and metabolic stability. These features make it a promising candidate for further development as a therapeutic agent.
The pharmacokinetic profile of (3S)-3-hydroxy-3-(1H-1,2,3,4-tetrazol-5-yl)phenylpropanoic acid has also been thoroughly investigated. Preclinical studies indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound demonstrates good oral bioavailability and moderate plasma protein binding, suggesting that it could be suitable for once-daily dosing regimens. Additionally, its metabolic stability suggests that it may have a prolonged half-life, reducing the frequency of administration required for therapeutic effect.
In vitro studies have revealed that this compound exhibits significant inhibitory activity against several key enzymes implicated in neurological disorders. For instance, it has shown potent inhibition of monoamine oxidase (MAO) enzymes, which are crucial in regulating neurotransmitter levels. This property makes it particularly interesting for conditions such as depression and Parkinson's disease, where imbalances in neurotransmitter levels are known to play a significant role.
The safety profile of (3S)-3-hydroxy-3-(1H-1,2,3,4-tetrazol-5-yl)phenylpropanoic acid has been evaluated through comprehensive toxicological studies. These studies have demonstrated that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed. However, further research is needed to fully understand its long-term safety implications. Chronic toxicity studies are ongoing to assess potential organ-specific effects and to determine the maximum tolerated dose (MTD).
The development of this compound aligns with current trends in drug discovery towards more targeted and personalized therapies. The unique combination of structural features and biological activities makes it a versatile tool for investigating novel therapeutic strategies. Researchers are exploring its potential use not only in neurological disorders but also in other conditions such as inflammation and pain management.
The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between this compound and biological targets. High-resolution crystal structures of protein-ligand complexes have provided valuable insights into its mechanism of action. These structural insights have guided the optimization process aimed at enhancing potency and selectivity.
Recent advances in biocatalysis have also contributed to the efficient synthesis of this compound. Enzymatic methods have enabled the production of high-purity intermediates with minimal environmental impact. This aligns with the growing emphasis on sustainable chemistry practices within the pharmaceutical industry.
The regulatory landscape for novel pharmaceutical compounds like (3S)-3-hydroxy-3-(1H-1,2,3,4-tetrazol-5-yl)phenylpropanoic acid is evolving rapidly. Regulatory agencies are increasingly requiring comprehensive data packages that include not only efficacy but also environmental impact assessments. This underscores the importance of green chemistry principles in drug development.
In conclusion, compound CAS No. 2227736-78-7 represents a significant advancement in pharmaceutical chemistry with promising applications in treating neurological disorders. Its unique structural features, favorable pharmacokinetic profile, and encouraging preclinical data make it a compelling candidate for further development. Ongoing research aims to elucidate its mechanism of action fully and to optimize its therapeutic potential while adhering to sustainable chemistry practices.
2227736-78-7 ((3S)-3-hydroxy-3-3-(1H-1,2,3,4-tetrazol-5-yl)phenylpropanoic acid) 関連製品
- 86674-78-4((2S)-2-(tert-butylcarbamoyl)amino-3-methylbutanoic Acid)
- 1381933-68-1(5-BROMO-2-CYCLOPROPYLPYRIDIN-4-AMINE)
- 2137752-17-9(Benzaldehyde, 4-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-)
- 1795482-01-7(3-[1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]-4-piperidinyl]-2,4-thiazolidinedione)
- 557073-58-2(4-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)pyridine)
- 2098106-58-0(3-(Azetidin-3-ylthio)-2-methyl-1H-indole)
- 2171998-22-2(4-chloro-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}benzoic acid)
- 2106254-15-1(ethyl 2-{3-bromoimidazo1,2-apyridin-2-yl}acetate)
- 2057448-57-2(N,N-Diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide)
- 3369-39-9(1-(1-Naphthyl)-1H-pyrrole-2,5-dione)